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Compound of Interest

4-Isopropylthiazole-2-carboxylic
Compound Name: o
aci

Cat. No. B123513

This technical guide provides an in-depth analysis of the spectroscopic data for 4-
Isopropylthiazole-2-carboxylic acid (CAS No. 300831-06-5), a key intermediate in the
synthesis of advanced therapeutic agents, including Hepatitis C virus (HCV) NS3/4A protease
inhibitors.[1][2] This document is intended for researchers, scientists, and professionals in the
field of drug development, offering a detailed examination of its nuclear magnetic resonance
(NMR), infrared (IR), and mass spectrometry (MS) characteristics. Given the absence of
publicly available experimental spectra, this guide leverages predictive models and
comparative data from analogous structures to provide a robust analytical framework.

Molecular Structure and Physicochemical
Properties

4-1sopropylthiazole-2-carboxylic acid possesses a core thiazole ring, a five-membered
aromatic heterocycle containing sulfur and nitrogen atoms. This ring is substituted with an
isopropyl group at the 4-position and a carboxylic acid group at the 2-position.

Table 1: Physicochemical Properties of 4-Isopropylthiazole-2-carboxylic acid
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Property Value Source
Molecular Formula C7HsNO:2S [1]
Molecular Weight 171.22 g/mol [1]
Appearance White to off-white solid [1]
Predicted Boiling Point 309.4 £ 35.0 °C [1]
Predicted Density 1.270 £ 0.06 g/cm3 [1]
Predicted pKa 0.52+0.10 [1]

dot graph "Molecular_Structure” { layout=neato; node [shape=plaintext]; edge [style=solid];

// Nodes for atoms C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.2,0.7!"]; N1 [label="N",
pos="1.5,-0.5!"]; C3 [label="C", pos="0.3,-1!"]; S1 [label="S", pos="-0.8,-0.5!"];

C4 [label="C", pos="-0.3,-2.2!"]; O1 [label="0", pos="0.3,-3.2!"]; O2 [label="OH",
pos="-1.3,-2.5!"7;

C5 [label="C", pos="2.2,1.5!"]: H1 [label="H", pos="2.5,0.8!"]: C6 [label="C", pos="1.5,2.5!"]; H2
[label="H", pos="1.2,3.2!"]; H3 [label="H", pos="2.2,2.8!"]; H4 [label="H", pos="0.8,2.2!"]; C7
[label="C", pos="3.5,1.8""]; H5 [label="H", pos="3.8,1.1!"]: H6 [label="H", pos="4.2,2.1!"]; H7
[label="H", pos="3.2,2.5!"];

H8 [label="H", pos="2.1,-0.8!"];
// Bonds C1 -- C2; C2 -- N1; N1 -- C3; C3 -- S1; S1 -- C1;
C3 -- C4; C4 -- O1 [style=double]; C4 -- O2;

C2-C5C5-H1;C5--C6;C6--H2; C6 -H3;C6 -H4; C5--C7; C7 --H5; C7 -- H6; C7 --
H7:;

C1 -- H8; } Caption: 2D structure of 4-lsopropylthiazole-2-carboxylic acid.

Predicted *H and **C NMR Spectroscopic Data
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Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the

structure of organic molecules. The predicted *H and 3C NMR chemical shifts for 4-

Isopropylthiazole-2-carboxylic acid in a standard solvent like DMSO-ds are presented below.

These predictions are based on established chemical shift theory and data from structurally

similar thiazole derivatives.

Table 2: Predicted *H NMR Data (DMSO-ds, 400 MHz)

Chemical Shift (9,

Multiplicity Integration Assignment
ppm)
~13.0-14.0 Singlet (broad) 1H -COOH
~8.10 Singlet 1H Thiazole C5-H
~3.20 Septet 1H -CH(CH3)2
~1.30 Doublet 6H -CH(CH3)2

Table 3: Predicted 3C NMR Data (DMSO-de, 100 MHZz)

Chemical Shift (0, ppm) Assignment
~162.0 -COOH
~158.0 Thiazole C2
~155.0 Thiazole C4
~120.0 Thiazole C5
~33.0 -CH(CH3)2
~23.0 -CH(CHs)2

Rationale Behind Predictions:

e Carboxylic Acid Proton (-COOH): The acidic proton of a carboxylic acid is typically observed
as a broad singlet in the downfield region of the *H NMR spectrum, often between 10-13

ppm. Its exact chemical shift is sensitive to concentration and solvent.
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e Thiazole Ring Proton (C5-H): Protons on aromatic heterocyclic rings like thiazole appear in
the aromatic region (7-9 ppm). The specific chemical shift is influenced by the electronic
effects of the substituents.

e |Isopropyl Group Protons (-CH(CHs)z2): The methine proton (-CH) of the isopropyl group is
expected to be a septet due to coupling with the six equivalent methyl protons. The methyl
protons (-CHs) will appear as a doublet due to coupling with the single methine proton.

o Carboxylic Acid Carbon (-COOH): The carbonyl carbon of a carboxylic acid typically
resonates in the range of 160-185 ppm in the 3C NMR spectrum.

e Thiazole Ring Carbons (C2, C4, C5): The carbon atoms of the thiazole ring have
characteristic chemical shifts. C2, being adjacent to two heteroatoms, is generally the most
downfield.

e Isopropyl Group Carbons (-CH(CHs)2): The aliphatic carbons of the isopropyl group will
appear in the upfield region of the 13C NMR spectrum.

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The
predicted characteristic IR absorption bands for 4-Isopropylthiazole-2-carboxylic acid are
listed below.

Table 4: Predicted IR Absorption Bands
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Wavenumber . . . .
Intensity Functional Group Vibration
(cm™)
Stretching (in
2500-3300 Broad O-H ] ]
carboxylic acid)
~2970 Medium-Strong C-H Stretching (aliphatic)
Stretching (carboxylic
~1700-1725 Strong Cc=0 _
acid)
) Stretching (thiazole
~1600 Medium C=N )
ring)
~1450 Medium C-H Bending (aliphatic)
Stretching (carboxylic
~1200-1300 Strong C-O

acid)

Interpretation of IR Data:

e The most prominent feature in the IR spectrum of a carboxylic acid is the very broad O-H
stretching band that often overlaps with the C-H stretching region. This broadening is due to
strong hydrogen bonding between the carboxylic acid molecules.

e A strong and sharp absorption band around 1700-1725 cm~1 is characteristic of the carbonyl
(C=0) stretch in a carboxylic acid dimer.

e The C-O stretching vibration of the carboxylic acid is also a strong band, typically found in
the 1200-1300 cm~* region.

e The spectrum will also show characteristic absorptions for the C-H bonds of the isopropyl
group and the C=N bond of the thiazole ring.

Mass Spectrometry (MS) and Fragmentation Pattern

Mass spectrometry (MS) provides information about the molecular weight and fragmentation
pattern of a molecule. For 4-lsopropylthiazole-2-carboxylic acid, the molecular ion peak
(IM]*) would be expected at an m/z of 171.
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Predicted Fragmentation Pathway:

dot graph "Fragmentation_Pathway" { rankdir=LR; node [shape=box, style=rounded,
fontcolor="#FFFFFF", fillcolor="#4285F4", color="#4285F4"]; edge [color="#202124"];

M [label="[M]*"\nm/z = 171"]; F1 [label="[M - H20]*"\nm/z = 153"]; F2 [label="[M -
COOH]*\nm/z = 126"]; F3 [label="[M - C3H7]*\nm/z = 128"];

M -> F1 [label="- H20"]; M -> F2 [label="- COOH"]; M -> F3 [label="- CsH7"]; } Caption:
Predicted major fragmentation pathways for 4-Isopropylthiazole-2-carboxylic acid.

Key Fragmentation Mechanisms:

o Loss of Water (-H20): The molecular ion may lose a molecule of water, although this is not
always a major fragmentation pathway for carboxylic acids.

e Loss of the Carboxyl Group (-COOH): A common fragmentation for carboxylic acids is the
loss of the carboxyl group as a radical, leading to a fragment with m/z 126.

e Loss of the Isopropyl Group (-CsH>7): Cleavage of the bond between the thiazole ring and the
isopropyl group can result in the loss of a propyl radical, giving a fragment at m/z 128.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed in this
guide. Instrument parameters should be optimized for the specific instrument being used.

NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of 4-Isopropylthiazole-2-carboxylic acid in
approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds, CDCIs3) in an NMR
tube.

e 1H NMR Acquisition:
o Acquire a standard one-dimensional *H NMR spectrum.

o Typical parameters: 400 MHz spectrometer, 32 scans, relaxation delay of 1-2 seconds.
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o Process the data with appropriate phasing and baseline correction.

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.

o Typical parameters: 100 MHz spectrometer, 1024 or more scans, relaxation delay of 2-5
seconds.

o Process the data with appropriate phasing and baseline correction.

dot graph "NMR_Workflow" { rankdir=LR; node [shape=box, style=rounded,
fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [color="#34A853"];

Sample [label="Dissolve Sample\nin Deuterated Solvent"]; H1_NMR [label="Acquire *H NMR
Spectrum”]; C13_NMR [label="Acquire 13C NMR Spectrum"]; Process [label="Process
Data\n(Phasing, Baseline Correction)"]; Analyze [label="Analyze Spectra\n(Chemical Shifts,
Integration, Multiplicity)"];

Sample -> H1_NMR; Sample -> C13_NMR; H1_NMR -> Process; C13_NMR -> Process;
Process -> Analyze; } Caption: General workflow for NMR spectroscopic analysis.

IR Spectroscopy

e Sample Preparation:

o Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and
press into a thin, transparent pellet.

o Solid (ATR): Place a small amount of the solid sample directly on the attenuated total
reflectance (ATR) crystal.

o Data Acquisition:
o Record the spectrum over the range of 4000-400 cm~1.

o Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and
subtract it from the sample spectrum.
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Mass Spectrometry

o Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent
(e.g., methanol, acetonitrile).

o Data Acquisition (Electron lonization - EI):

o Introduce the sample into the mass spectrometer via a direct insertion probe or gas
chromatograph.

o Use a standard electron energy of 70 eV.

o Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic
characteristics of 4-Isopropylthiazole-2-carboxylic acid. While experimental data is not
currently available in the public domain, the predictive analysis presented here, based on
fundamental spectroscopic principles and data from analogous compounds, offers a valuable
resource for the identification and characterization of this important synthetic intermediate. The
provided protocols outline the standard methodologies for obtaining experimental data, which
would be essential for confirming these predictions.
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 To cite this document: BenchChem. [Spectroscopic Characterization of 4-Isopropylthiazole-
2-carboxylic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b123513#spectroscopic-data-for-4-isopropylthiazole-
2-carboxylic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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